Thietan-3-yl acetate
Overview
Description
Thietan-3-yl acetate is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by a thietane ring substituted with an acetate group at the third position. Thietanes are known for their unique chemical properties, which arise from the ring strain associated with the four-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thietan-3-yl acetate can be synthesized through various methods, including:
Nucleophilic Thioetherification: This involves the reaction of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide.
Photochemical [2 + 2] Cycloaddition: This method involves the reaction of alkenes with thiocarbonyl compounds under photochemical conditions.
Ring Expansion and Contraction: This involves the transformation of larger or smaller ring systems into the thietane ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic thioetherification due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Thietan-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring into a more stable structure by breaking the ring strain.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols are used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Open-chain sulfur compounds.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
Thietan-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex sulfur-containing compounds.
Biology: this compound derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of thietan-3-yl acetate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Thiirane: A three-membered sulfur-containing ring with similar reactivity but different ring strain.
Thietane: The parent compound without the acetate substitution.
Oxetane: An oxygen analog of thietane with different chemical properties.
Uniqueness: Thietan-3-yl acetate is unique due to its combination of a strained four-membered ring and an acetate group, which imparts distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
thietan-3-yl acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c1-4(6)7-5-2-8-3-5/h5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAXRLAGJYTAPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CSC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304006 | |
Record name | thietan-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5905-55-5 | |
Record name | NSC163873 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163873 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | thietan-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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